Cysteinbitartrat

Übersicht

Beschreibung

Synthesis Analysis

While specific studies detailing the synthesis of cysteamine bitartrate are not readily available in the provided literature, its therapeutic applications often involve its formulation in various forms, such as delayed-release capsules. These formulations aim to improve bioavailability and patient compliance by modifying the drug's release profile. Cysteamine bitartrate's synthesis for medical applications likely involves standard chemical synthesis techniques tailored to produce a pharmaceutically acceptable salt form of cysteamine, facilitating its use in treatment regimens.

Molecular Structure Analysis

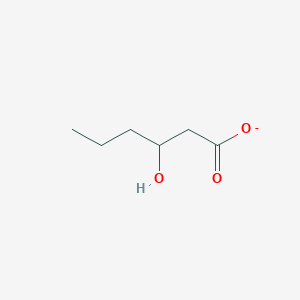

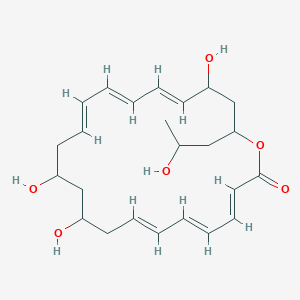

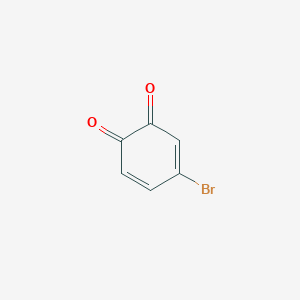

The molecular structure of cysteamine bitartrate consists of the cysteamine molecule, a simple amine containing a thiol group, combined with bitartrate as a counterion. This combination improves the stability and solubility of cysteamine, making it more suitable for pharmaceutical use. The molecular interactions between cysteamine and bitartrate in the compound could influence its chemical behavior and effectiveness in medical applications.

Chemical Reactions and Properties

Cysteamine bitartrate participates in chemical reactions characteristic of thiols and amines, such as oxidation and the formation of disulfides. Its biological activity, particularly in reducing cystine levels in cells, involves the conversion of cystine to cysteine, mediated by cysteamine's thiol group. This reaction is crucial for its therapeutic effects in conditions like cystinosis, where cystine accumulates abnormally in cells.

Physical Properties Analysis

The physical properties of cysteamine bitartrate, including its solubility in water and stability under various conditions, are essential for its pharmaceutical formulation. Its solubility is enhanced by the bitartrate ion, which allows for its use in aqueous solutions and oral dosage forms. Stability studies would focus on its behavior under physiological conditions and its interaction with excipients in formulation development.

Chemical Properties Analysis

Cysteamine bitartrate's chemical properties, such as its reactivity with cystine and its antioxidant capacity, underlie its therapeutic applications. Its ability to generate reactive oxygen species (ROS) at specific concentrations and under certain conditions has been explored for potential uses beyond cystinosis treatment, including in mitochondrial diseases and possibly in photodynamic therapy for cancer.

References (Sources)

- Pre-clinical evaluation of cysteamine bitartrate as a therapeutic agent for mitochondrial respiratory chain disease (Sujay Guha et al., 2019).

- Pharmacokinetic Studies of Cysteamine Bitartrate Delayed‐Release (R. Dohil, P. Rioux, 2013).

- Pharmacokinetics of enteric-coated cysteamine bitartrate in healthy adults: a pilot study (J. Gangoiti et al., 2010).

- Cysteamine: an old drug with new potential (M. Besouw et al., 2013).

Wissenschaftliche Forschungsanwendungen

Behandlung der Cystinose

Cysteinbitartrat ist ein Cystin-abbauendes Aminothiol-Mittel, das zur Behandlung der Cystinose bei Kindern und Erwachsenen zugelassen ist . Cystinose ist eine seltene lysosomale Speicherkrankheit, die durch autosomal-rezessive Mutationen im CTNS-Gen verursacht wird, das für den Cystintransporter Cystinosin kodiert .

Bestimmung der Cysteinspiegel

Es wurde eine Flüssigchromatographie-Tandem-Massenspektrometrie (LC-MS/MS)-Methode entwickelt und validiert, um die Cysteinspiegel in Plasmaproben zu bestimmen . Diese Methode ermöglicht die schnelle Bestimmung der Cystein-Plasmaspiegel und könnte ein nützliches Werkzeug zur Beurteilung der Therapie-Adhärenz und für zukünftige pharmakokinetische (PK) Studien sein .

Reduktion der mitochondrialen oxidativen Belastung

This compound hat sich gezeigt, dass es die erhöhte mitochondriale oxidative Belastung bestimmter Organismen bei bestimmten Behandlungskonzentrationen reduziert . Es rettet auch teilweise ihr reduziertes mitochondriales Membranpotential .

Verbesserte Bioverfügbarkeit

Es wurde vermutet, dass this compound eine bessere Bioverfügbarkeit als andere Formen von Cystein haben könnte, wie z. B. Cysteinhydrochlorid . Dies könnte möglicherweise zu verbesserten therapeutischen Ergebnissen führen.

Magensaftresistentes this compound

Magensaftresistentes this compound wurde auf seine Fähigkeit untersucht, die Lebensqualität von Cystinose-Patienten zu verbessern . Die magensaftresistente Beschichtung ermöglicht eine Reduzierung der Einnahmehäufigkeit auf 2-3 Mal täglich und hat ein günstigeres pharmakokinetisches Profil als sofort freisetzendes Cystein .

Wirkmechanismus

Target of Action

Cysteamine bitartrate primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

Cysteamine bitartrate acts as a cystine-depleting agent . It interacts with its target, cystinosin, to reduce the accumulation of cystine in cells . This is particularly beneficial in the treatment of cystinosis, where a defect in cystinosin function leads to cystine accumulation, especially in the eyes and kidneys .

Biochemical Pathways

Cysteamine bitartrate is involved in the cysteine degradation pathway . It is postulated to enhance glutathione biosynthesis, which may reduce oxidative stress in primary mitochondrial respiratory chain (RC) disease, thereby improving cellular viability and organismal health .

Pharmacokinetics

Cysteamine bitartrate is rapidly cleared from the plasma, with a mean clearance rate of 32.3 ml min -1 kg -1 . It is extensively distributed, with a mean volume of distribution of 15.11 . The time to peak plasma concentration is relatively short, with a mean T max of 1.4 hours .

Result of Action

The primary result of cysteamine bitartrate’s action is the reduction of cystine accumulation in cells . This is particularly beneficial in the treatment of cystinosis, where cystine accumulation can lead to significant discomfort and require frequent treatment . In the context of mitochondrial respiratory chain disease, cysteamine bitartrate treatment has been shown to improve mitochondrial membrane potential and oxidative stress .

Action Environment

The action of cysteamine bitartrate can be influenced by environmental factors. For instance, it is recommended that cysteamine bitartrate be administered with fruit juice (except grapefruit juice) for maximum absorption . Additionally, it should be used only outdoors or in a well-ventilated area, and protective measures such as gloves and eye protection should be used to prevent skin contact .

Eigenschaften

IUPAC Name |

2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKJTUFFDRENDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27761-19-9 | |

| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

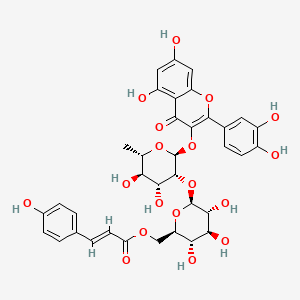

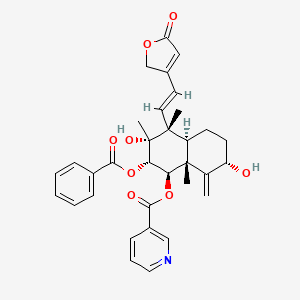

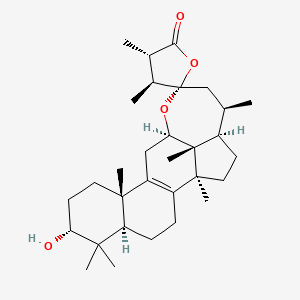

![(3S,6S,9S,12S,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R,2R,4E)-1-hydroxy-2-methylhepta-4,6-dienyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B1247831.png)

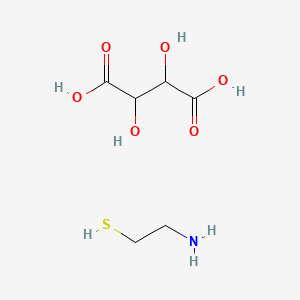

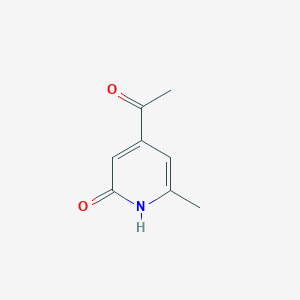

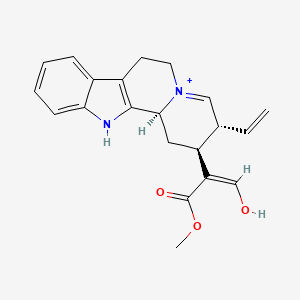

![N-[5-[2-(2,4-dichloroanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]-4-pentenamide](/img/structure/B1247843.png)